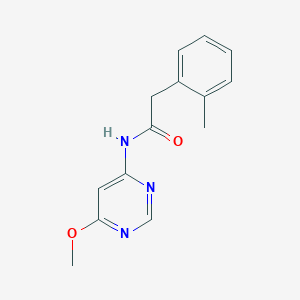
N-benzyl-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-benzyl-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide” is a complex organic compound. It contains several functional groups including a benzyl group, a fluorophenyl group, an imidazole ring, a thioether linkage, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The imidazole ring is a five-membered ring with two nitrogen atoms, which can participate in various types of chemical reactions . The thioether linkage introduces sulfur into the molecule, which can significantly affect its reactivity and properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorophenyl and benzyl groups could increase its lipophilicity, while the imidazole ring could potentially participate in hydrogen bonding, affecting its solubility .Aplicaciones Científicas De Investigación
Pharmacological Potential
Antitumor Activity : Research on derivatives of N-benzyl-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide has demonstrated considerable antitumor activity against some cancer cell lines. For instance, specific derivatives bearing different heterocyclic rings showed notable anticancer activity, highlighting the potential utility of these compounds in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).
Antibacterial and Antifungal Activities : These compounds have been synthesized and evaluated for their antibacterial activity, demonstrating significant effects against various bacterial strains. This suggests their potential as templates for developing new antimicrobial agents (Gullapelli, Thupurani, & Brahmeshwari, 2014).
Chemical Properties and Synthesis
Acidity Constants Determination : Studies have been conducted to determine the acidity constants of newly synthesized derivatives of this compound. These studies are crucial for understanding the chemical behavior of these compounds under different conditions (Duran & Canbaz, 2013).
Synthesis and Characterization : The synthesis and characterization of these compounds involve complex reactions and provide valuable insights into their structural and functional attributes. Such research underpins the development of compounds with enhanced biological activities and better pharmacological profiles (Prashanth et al., 2014).
Mecanismo De Acción
Target of Action
The primary target of N-benzyl-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide is tyrosinase , a key rate-limiting enzyme that regulates the biosynthesis of melanin . Melanin plays a significant role in determining the color of human skin, eyes, and hair, and also protects humans against the harmful effects of ultraviolet (UV) radiation .
Mode of Action
This compound interacts with tyrosinase, inhibiting its activity . This interaction results in the reduction of melanin production, as tyrosinase is responsible for the conversion of L-tyrosine to L-dopa and then dopaquinone via monophenolase and diphenolase activities .
Biochemical Pathways
The compound’s action affects the melanogenesis pathway . By inhibiting tyrosinase, the compound prevents the conversion of L-tyrosine to L-dopa and then dopaquinone, thereby reducing melanin production . This can have downstream effects on skin pigmentation and protection against UV radiation.
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of melanin production, which can lead to changes in skin pigmentation . This can be beneficial in conditions where there is excess melanin production, such as hyperpigmentation disorders .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-benzyl-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS/c19-15-6-8-16(9-7-15)22-11-10-20-18(22)24-13-17(23)21-12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBHXIMBQHZWGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-ethoxyphenyl)-2-[[2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide](/img/structure/B2749984.png)
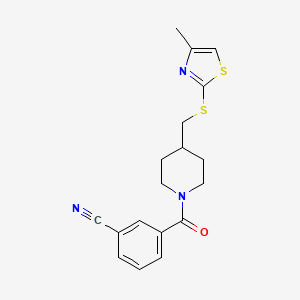
![(E)-2-amino-N-phenyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2749988.png)
![2-(4-ethoxyphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2749989.png)
![6-tert-butyl-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propionate](/img/structure/B2749990.png)

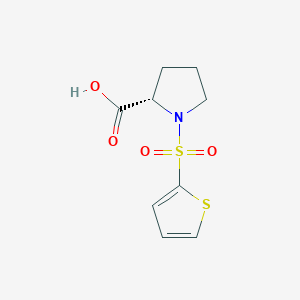
![Ethyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2749994.png)
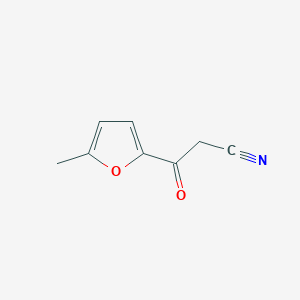
![Ethyl 4-(2-((6-isopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2749997.png)
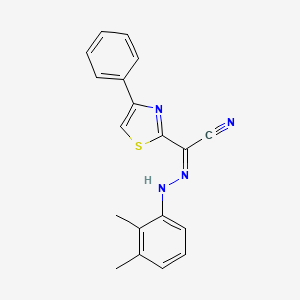
![methyl 6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2750001.png)
